4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

Organic Synthesis Catalytic Hydrogenation Process Chemistry

4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline (CAS 52739-51-2) is a structurally differentiated para-substituted triazole-aniline building block explicitly cited in patent literature for JNK, cathepsin K, and GPR119 inhibitor programs. Unlike the unsubstituted analog (CAS 6523-49-5) or positional isomers (meta: CAS 176032-78-3; ortho: CAS 39876-84-1), the 3-methyl substituent on the triazole ring modulates electron density and steric environment, directly influencing downstream coupling reactivity and target binding pocket engagement. Available in NLT 98% purity grade suitable for analytical method development and SAR campaigns. ISO-certified manufacturing ensures minimal process-related impurities.

Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
CAS No. 52739-51-2
Cat. No. B1521873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline
CAS52739-51-2
Molecular FormulaC9H10N4
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=NN(C=N1)C2=CC=C(C=C2)N
InChIInChI=1S/C9H10N4/c1-7-11-6-13(12-7)9-4-2-8(10)3-5-9/h2-6H,10H2,1H3
InChIKeyHBAFPUYFVWSDCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline (CAS 52739-51-2): Technical Baseline and Procurement Context


4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline (CAS 52739-51-2), also known as 1-(4-aminophenyl)-3-methyl-1,2,4-triazole, is a heterocyclic aromatic amine building block with molecular formula C9H10N4 and molecular weight 174.2 g/mol . The compound features a 1,2,4-triazole ring substituted at the 3-position with a methyl group and linked at the 1-position to a para-aminophenyl moiety. This structural configuration imparts distinct physicochemical properties, including a predicted boiling point of 394.3±44.0 °C, predicted density of 1.27±0.1 g/cm³, and predicted pKa of 3.72±0.12 . The compound serves as a versatile intermediate in medicinal chemistry programs targeting diverse kinase families, with documented incorporation into inhibitors of c-Jun N-terminal kinases (JNK), cathepsin K, GPR119 agonists, and gamma-secretase modulators .

Why 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline Cannot Be Interchanged with Unsubstituted or Positional Isomer Analogs


In-class triazole-aniline building blocks cannot be considered interchangeable due to substantial structural and functional divergence driven by methylation status and substitution geometry. The presence of the 3-methyl substituent on the triazole ring of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline alters physicochemical parameters compared to the unsubstituted analog 4-(1H-1,2,4-triazol-1-yl)aniline (CAS 6523-49-5), including higher molecular weight (174.2 vs. 160.18 g/mol) , elevated boiling point (394.3±44.0 °C vs. 375.3±44.0 °C) [1], and lower predicted pKa (3.72±0.12 vs. not applicable for unsubstituted analog) . More critically, the methyl group modulates electron density on the triazole ring, which influences both the reactivity profile in downstream coupling reactions and the steric environment when the scaffold is incorporated into target binding pockets. Positional isomers such as 3-(1,2,4-triazol-1-yl)aniline (CAS 176032-78-3) and 2-(1,2,4-triazol-1-yl)aniline (CAS 39876-84-1) exhibit divergent biological targeting, with the para-substituted 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline being specifically cited in patent literature for JNK, cathepsin K, and GPR119 inhibitor programs , whereas the meta-isomer is documented for ZAP-70 inhibitor synthesis and the ortho-isomer for vanilloid receptor ligand preparation . These orthogonal application domains underscore that substitution pattern, not merely the triazole-aniline core, dictates downstream biological relevance.

Quantitative Differentiation Evidence: 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline vs. Closest Analogs


Synthetic Efficiency: 100% Yield via Pd/C Hydrogenation Route

4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline can be synthesized with quantitative yield (100%) via palladium-catalyzed hydrogenation of 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole under mild conditions . This represents a significantly more efficient synthetic entry compared to alternative triazole-aniline derivatives. For instance, the unsubstituted analog 4-(1H-1,2,4-triazol-1-yl)aniline is typically prepared via multistep routes with lower-yielding triazole ring formation occurring late in the sequence, or via copper-catalyzed arylation protocols that, while functional-group tolerant, require optimization of catalyst loading and reaction parameters [1].

Organic Synthesis Catalytic Hydrogenation Process Chemistry Building Block Preparation

Physicochemical Differentiation: pKa and Thermal Properties vs. Unsubstituted Analog

The 3-methyl substituent on the triazole ring produces measurable shifts in key physicochemical parameters compared to the unsubstituted analog 4-(1H-1,2,4-triazol-1-yl)aniline. The target compound exhibits a predicted pKa of 3.72±0.12 , whereas the unsubstituted analog lacks a comparable acidic proton on the triazole ring. This pKa value indicates the triazole ring nitrogen can participate in pH-dependent protonation/deprotonation equilibria, which may influence solubility, membrane permeability, and target binding under physiological conditions. Additionally, the target compound demonstrates a higher boiling point (394.3±44.0 °C predicted ) relative to the unsubstituted analog (375.3±44.0 °C at 760 mmHg ), and a lower density (1.27±0.1 g/cm³ predicted vs. 1.3±0.1 g/cm³ [1]).

Physicochemical Characterization ADME Prediction Formulation Development Analytical Method Development

Target Space Breadth: Multi-Kinase Patent Coverage vs. Narrow Isomer Applications

Patent literature analysis reveals that 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is explicitly cited as a key intermediate across multiple distinct therapeutic target classes, including c-Jun N-terminal kinases (JNK), cathepsin K, GPR119, and gamma-secretase . This breadth of documented utility contrasts with positional isomers that exhibit narrower, single-target application profiles: 3-(1,2,4-triazol-1-yl)aniline is cited primarily for ZAP-70 inhibitor preparation , while 2-(1,2,4-triazol-1-yl)aniline is documented for vanilloid receptor ligand synthesis . The unsubstituted analog 4-(1H-1,2,4-triazol-1-yl)aniline is referenced for anaplastic lymphoma kinase (ALK) inhibitor preparation but lacks the broader patent footprint observed for the 3-methyl substituted derivative.

Medicinal Chemistry Kinase Inhibitor Drug Discovery Patent Landscape Analysis Target Engagement

Purity Specification Tiers: 98% NLT Grade Available for QC-Stringent Applications

4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is commercially available at multiple purity specification tiers, enabling users to select the grade appropriate for their application requirements. Standard research-grade material is typically supplied at 95% purity , while higher-purity NLT 98% (Not Less Than 98%) grade is available from ISO-certified manufacturers for applications requiring stringent quality control, such as pharmaceutical reference standards or GMP manufacturing intermediates . This tiered specification availability contrasts with positional isomers, which are predominantly offered only at standard research grade (95%) without documented higher-purity commercial options.

Analytical Chemistry Quality Control Reference Standard GMP Manufacturing Procurement Specification

Evidence-Backed Application Scenarios for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline Procurement


JNK Pathway Inhibitor Medicinal Chemistry Programs

4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline is explicitly cited in patent literature as a building block for substituted pyrimidinyl-amines that function as inhibitors of c-Jun N-terminal kinases (JNK) . Research programs targeting JNK-mediated pathways in inflammatory disorders or neurodegenerative conditions can leverage this scaffold's documented incorporation into potent kinase inhibitor chemotypes. The compound's para-aminophenyl substitution geometry and 3-methyl triazole modification provide the requisite vector for engagement with the JNK ATP-binding pocket as described in the patent embodiments.

Cathepsin K Inhibitor Development for Bone Resorption Disorders

This compound is specifically referenced in patent US2012/53180 as an intermediate for cathepsin K inhibitors intended for treating bone resorption-associated diseases . The patent describes compounds of formula (I) incorporating the 4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline moiety as a core structural element. Given the clinical relevance of cathepsin K inhibition in osteoporosis and metastatic bone disease, this represents a validated starting point for structure-activity relationship (SAR) exploration campaigns.

Metabolic Disease Programs Targeting GPR119 Agonism

Patent literature identifies 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline as a synthetic intermediate in the preparation of substituted cyclohexane-containing GPR119 agonists . GPR119 activation stimulates glucose-dependent insulin secretion from pancreatic beta cells and promotes GLP-1 release, making this target therapeutically relevant for Type I and Type II diabetes mellitus. The compound's predicted pKa of 3.72±0.12 may influence the ionization state and solubility profile of derived GPR119 agonists, a consideration for lead optimization toward orally bioavailable candidates.

Analytical Reference Standard Preparation Requiring High-Purity Material

For laboratories performing analytical method development, validation, or quality control testing where impurity profiling is critical, the NLT 98% purity grade of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline provides a suitable reference material. The ISO-certified manufacturing process and documented purity specification support its use as a system suitability standard or calibration reference in HPLC, LC-MS, or NMR method development for related triazole-aniline derivatives. The 100% synthetic yield achievable via the Pd/C hydrogenation route further supports the availability of material with minimal process-related impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.